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Porphobilinogen-13C3 -

Porphobilinogen-13C3

Catalog Number: EVT-13576483
CAS Number:
Molecular Formula: C10H14N2O4
Molecular Weight: 229.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Porphobilinogen-13C3 is a stable isotope-labeled derivative of porphobilinogen, an organic compound that serves as a crucial intermediate in the biosynthesis of porphyrins, including hemoglobin and chlorophyll. The compound's molecular formula is C10H1313C3N2O4C_{10}H_{13}^{13}C_3N_2O_4, and it has a molecular weight of approximately 229.23 g/mol . Porphobilinogen is synthesized from aminolevulinic acid through the action of the enzyme aminolevulinate dehydratase, marking the initial step in the heme biosynthetic pathway common to many living organisms .

Source

Porphobilinogen-13C3 can be sourced from various chemical suppliers specializing in stable isotope-labeled compounds. It is utilized primarily in research settings for metabolic studies and tracing pathways involving porphyrin synthesis .

Classification

Porphobilinogen-13C3 belongs to the class of pyrrole-based natural products and is categorized under biochemical compounds involved in heme synthesis. It plays a pivotal role in understanding metabolic disorders related to porphyrin metabolism, such as porphyrias .

Synthesis Analysis

Methods

The synthesis of porphobilinogen-13C3 typically involves isotopic labeling techniques where specific carbon atoms in the porphobilinogen structure are replaced with their heavier isotope, carbon-13. This can be achieved through chemical synthesis methods that incorporate labeled precursors or through biosynthetic pathways using genetically modified organisms capable of producing labeled compounds.

Technical Details

The synthesis process often begins with the preparation of aminolevulinic acid-13C3, which is then dehydrated using aminolevulinate dehydratase to yield porphobilinogen-13C3. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the compound .

Molecular Structure Analysis

Structure

Porphobilinogen consists of a pyrrole ring with substituents at positions 2, 3, and 4. The structure can be represented as follows:

Structure  5 Aminomethyl 4 carboxymethyl 1H pyrrole 3 propanoic acid \text{Structure }\text{ 5 Aminomethyl 4 carboxymethyl 1H pyrrole 3 propanoic acid }

The incorporation of carbon-13 into specific positions allows researchers to trace metabolic pathways involving this compound.

Data

Key structural data includes:

  • Molecular Formula: C10H1313C3N2O4C_{10}H_{13}^{13}C_3N_2O_4
  • Molecular Weight: Approximately 229.23 g/mol
  • CAS Number: 487-90-1 for unlabelled porphobilinogen; specific CAS for labeled variant may vary .
Chemical Reactions Analysis

Reactions

Porphobilinogen participates in several key biochemical reactions:

  1. Condensation Reactions: Four molecules of porphobilinogen condense to form hydroxymethylbilane through the action of porphobilinogen deaminase.
  2. Deamination: The conversion of porphobilinogen into methylene pyrrolenine involves nucleophilic attack mechanisms that lead to elongation into larger pyrrole structures.

Technical Details

The reactions are typically catalyzed by specific enzymes under physiological conditions, and their kinetics can be studied using various spectroscopic methods to understand enzyme-substrate interactions and product formation rates .

Mechanism of Action

Process

The mechanism by which porphobilinogen functions in biological systems involves its role as a precursor in the assembly of larger porphyrins. The enzymatic conversion processes involve several steps:

  1. Formation of Linear Tetrapyrroles: Porphobilinogen undergoes sequential condensation reactions.
  2. Cyclization and Modification: The linear tetrapyrroles are then cyclized to form cyclic structures like uroporphyrinogens.

Data

Studies have shown that specific intermediates formed during these reactions can be traced using carbon-13 labeling, allowing researchers to elucidate detailed pathways in heme biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Storage Conditions: Should be stored at low temperatures (around -20 °C) under inert atmospheres (e.g., argon) to prevent degradation .

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with various nucleophiles during condensation reactions; susceptible to oxidation under certain conditions.
Applications

Porphobilinogen-13C3 has several scientific applications:

  1. Metabolic Studies: Used as a tracer in studies examining porphyrin metabolism and disorders such as acute intermittent porphyria.
  2. Biosynthesis Research: Helps elucidate pathways involved in heme synthesis by providing insights into enzyme mechanisms and substrate interactions.
  3. Clinical Diagnostics: Serves as a biomarker for diagnosing certain metabolic disorders related to porphyrins, aiding in understanding their pathophysiology .
Biosynthetic Pathways and Isotopic Tracer Applications

Role in Heme and Chlorophyll Biosynthetic Networks

Porphobilinogen (PBG) is an essential tetrapyrrole precursor in the biosynthesis of heme, chlorophyll, and other macrocyclic pigments. Structurally, PBG consists of a pyrrole ring substituted with aminomethyl, carboxymethyl, and carboxyethyl side chains. In heme biosynthesis, PBG is generated from two molecules of 5-aminolevulinic acid (ALA) via ALA dehydratase. Subsequently, four PBG molecules undergo polymerization by porphobilinogen deaminase (PBGD) to form hydroxymethylbilane, a linear tetrapyrrole that cyclizes to form uroporphyrinogen III—the universal precursor to heme and chlorophyll [1].

Chlorophyll biosynthesis diverges at this stage, incorporating magnesium and phytol chains. PBG-13C3, specifically labeled at the propionic acid side chain (C3 position), serves as a critical isotopic tracer. When introduced into plant or algal systems, it enables precise tracking of carbon flux through chlorophyll’s macrocyclic ring and photolabile side chains. This labeling reveals kinetic bottlenecks in pathways, such as the metal-insertion steps catalyzed by magnesium chelatase [1] [9].

Table 1: Key Intermediates in Tetrapyrrole Biosynthesis Using PBG-13C3

IntermediateEnzyme InvolvedLabeling Site from PBG-13C3
δ-Aminolevulinic acidALA synthase/dehydrataseNot applicable
PorphobilinogenPBG synthaseC2, C11 positions
HydroxymethylbilanePorphobilinogen deaminaseIntact pyrrole rings
Uroporphyrinogen IIIUroporphyrinogen III synthaseMacrocyclic skeleton

Isotopic Labeling Strategies for Elucidating Macrocyclic Rearrangement Mechanisms

PBG-13C3 is indispensable for studying complex rearrangement mechanisms in tetrapyrrole biosynthesis. Its 13C atoms serve as non-perturbative probes detectable via NMR or mass spectrometry. In hydroxymethylbilane synthesis, PBGD catalyzes the stepwise addition of four PBG units to a dipyrromethane cofactor. PBG-13C3 labeling confirmed that the enzyme’s catalytic site "counts" the polymerization steps, releasing hydroxymethylbilane only after four additions [1] [9].

In Pseudomonas aeruginosa, alaremycin (a PBG analog) inhibits PBG synthase by covalently binding to the active-site lysine residue. When PBG-13C3 competes with alaremycin, isotopic tracing revealed that the inhibitor mimics the P-site ALA substrate but cannot undergo condensation, blocking heme synthesis. This mechanism was validated via X-ray crystallography at 1.75-Å resolution [6]. Methyl-directed isotopic labeling (e.g., 13CH3-methionine) further enhances NMR sensitivity for tracking PBG-derived methyl groups in large proteins like PBGD. Such strategies resolve dynamics in multi-enzyme complexes involved in ring cyclization [3] [4].

Table 2: Isotopic Labeling Techniques for PBG Pathway Analysis

TechniqueIsotope UsedApplicationDetection Method
Methyl-TROSY NMR13C-methylProtein dynamics in PBGDNMR spectroscopy
Metabolic flux analysis13C-PBGCarbon rearrangement in uroporphyrinogen IIILC-MS/MS
Competitive inhibitionPBG-13C3Binding site mapping in PBG synthaseX-ray crystallography

Comparative Analysis of Avian vs. Euglena gracilis Enzymatic Assembly Pathways

Avian heme synthesis occurs linearly across mitochondrial and cytosolic compartments. PBG synthesis and polymerization occur in the cytosol, with PBGD exhibiting strict substrate specificity for unmodified PBG. In contrast, the protist Euglena gracilis operates dual pathways: a mitochondrial heme route and a plastidial chlorophyll pathway. Its PBGD is encoded by a 10-kb gene on chromosome 11q24 (in humans), with 15 exons specifying a 361-aa enzyme [1] [9].

Euglena’s metabolic plasticity allows simultaneous heme and paramylon (β-1,3-glucan) production. Under cadmium stress (0.5 mM CdCl₂), paramylon granules increase by 300%, diverting carbon from PBG synthesis. Isotopic tracing with 13C-glucose showed reduced PBG-13C3 incorporation into heme, confirming resource reallocation to stress-responsive metabolites [5] [8]. Furthermore, Euglena’s PBGD lacks the allosteric Mg²⁺-binding site present in avian enzymes, rendering it insensitive to metal inhibition—an adaptation to heavy-metal-rich environments [2] [8].

Table 3: PBG Pathway Adaptations in Avian vs. Euglenoid Systems

FeatureAvian SystemsEuglena gracilis
CompartmentalizationCytosol (PBG synthesis)Mitochondria/plastids
PBGD cofactorMg²⁺-dependent (structural)Metal-independent
Stress responseHeme synthesis suppressedParamylon synthesis enhanced
Genomic structureSingle 10-kb gene (15 exons)Highly repetitive genome (2 Gbp)

Properties

Product Name

Porphobilinogen-13C3

IUPAC Name

3-[5-(amino(113C)methyl)-4-(carboxymethyl)-(2,5-13C2)1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C10H14N2O4

Molecular Weight

229.21 g/mol

InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1

InChI Key

QSHWIQZFGQKFMA-LGMPQVEQSA-N

Canonical SMILES

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O

Isomeric SMILES

[13CH]1=C(C(=[13C](N1)[13CH2]N)CC(=O)O)CCC(=O)O

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